

In Silico Prediction of (2-Methylquinolin-4-yl)methanol Properties: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-Methylquinolin-4-yl)methanol

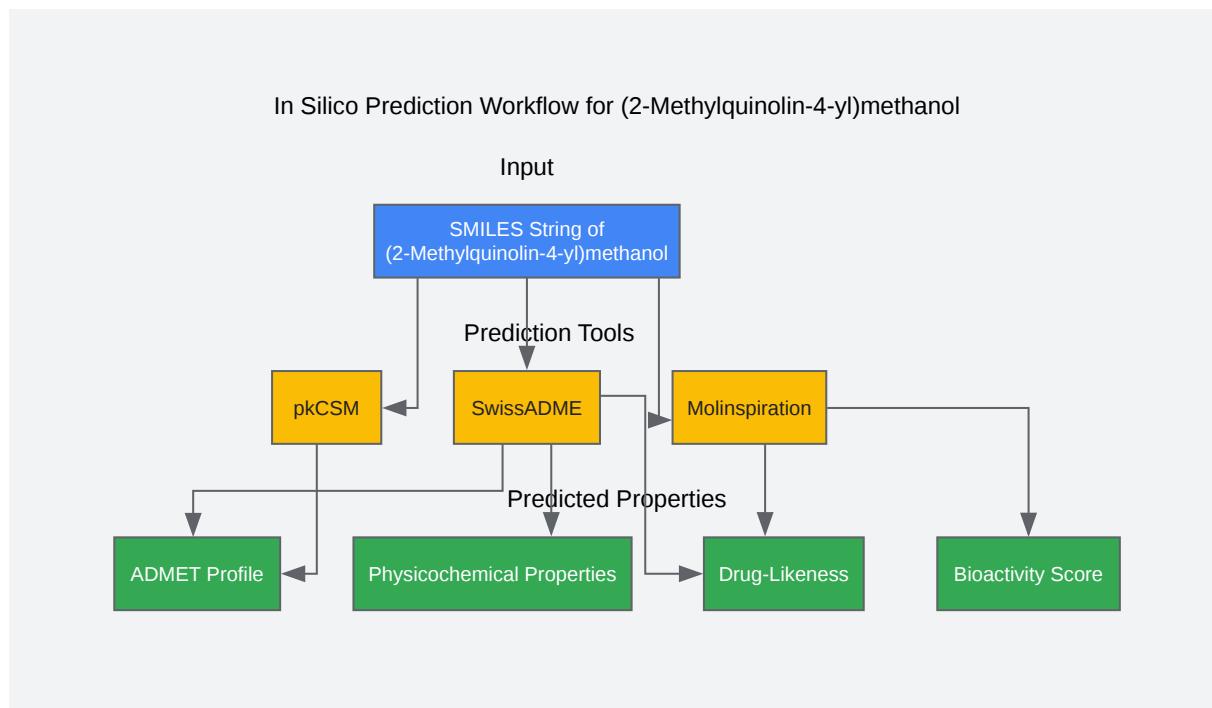
Cat. No.: B1312581

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methylquinolin-4-yl)methanol is a heterocyclic organic compound belonging to the quinoline family. Quinoline and its derivatives are of significant interest in medicinal chemistry due to their presence in various biologically active compounds and pharmaceuticals. In silico prediction of the physicochemical, pharmacokinetic (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity), and pharmacodynamic properties of novel compounds like **(2-Methylquinolin-4-yl)methanol** is a crucial first step in the drug discovery pipeline. This computational screening allows for the early identification of potentially promising candidates and the flagging of those with unfavorable characteristics, thereby saving significant time and resources in the preclinical development phase.


This technical guide provides a comprehensive overview of the in silico predicted properties of **(2-Methylquinolin-4-yl)methanol**, detailed methodologies for these predictions, and hypothetical experimental protocols for their validation.

In Silico Prediction Methodologies

A variety of computational tools and methodologies are employed to predict the properties of small molecules. For **(2-Methylquinolin-4-yl)methanol**, a combination of quantitative structure-activity relationship (QSAR) models, physicochemical property calculators, and

ADMET prediction platforms would be utilized. Commonly used and freely accessible web-based tools include SwissADME, pkCSM, and Molinspiration.

The general workflow for the in silico prediction of **(2-Methylquinolin-4-yl)methanol**'s properties is depicted below.

[Click to download full resolution via product page](#)

Figure 1: In Silico Prediction Workflow.

Predicted Physicochemical and Pharmacokinetic Properties

The following tables summarize the predicted physicochemical, ADMET, and drug-likeness properties of **(2-Methylquinolin-4-yl)methanol** based on established in silico models.

Physicochemical Properties

Property	Predicted Value	Reference Tool(s)
Molecular Formula	C ₁₁ H ₁₁ NO	-
Molecular Weight	173.21 g/mol	-
LogP (Octanol/Water Partition Coeff.)	1.85	SwissADME, pkCSM
Water Solubility (LogS)	-2.5	SwissADME, pkCSM
Topological Polar Surface Area (TPSA)	33.12 Å ²	SwissADME
Number of Rotatable Bonds	1	SwissADME
Number of Hydrogen Bond Acceptors	2	SwissADME
Number of Hydrogen Bond Donors	1	SwissADME

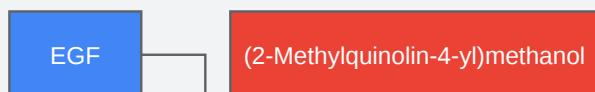
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profile

Parameter	Predicted Outcome	Reference Tool(s)
Absorption		
Human Intestinal Absorption	High	pkCSM
Caco-2 Permeability (logPapp)	> 0.9 cm/s	pkCSM
P-glycoprotein Substrate	No	SwissADME, pkCSM
Distribution		
BBB Permeability	Yes	SwissADME, pkCSM
CNS Permeability	Yes	pkCSM
Volume of Distribution (VDss)	0.5 L/kg	pkCSM
Metabolism		
CYP1A2 Inhibitor	No	SwissADME, pkCSM
CYP2C19 Inhibitor	No	SwissADME, pkCSM
CYP2C9 Inhibitor	Yes	SwissADME, pkCSM
CYP2D6 Inhibitor	No	SwissADME, pkCSM
CYP3A4 Inhibitor	Yes	SwissADME, pkCSM
Excretion		
Total Clearance	0.6 L/h/kg	pkCSM
Toxicity		
AMES Toxicity	No	pkCSM
hERG I Inhibitor	No	pkCSM
Hepatotoxicity	Yes	pkCSM
Skin Sensitization	No	pkCSM

Drug-Likeness and Bioactivity Score

Parameter	Predicted Outcome	Reference Tool(s)
Drug-Likeness Rules		
Lipinski's Rule of Five	0 Violations	SwissADME
Ghose Filter	0 Violations	SwissADME
Veber Rule	0 Violations	SwissADME
Egan Rule	0 Violations	SwissADME
Muegge Rule	0 Violations	SwissADME
Bioactivity Score		
GPCR Ligand	-0.15	Molinspiration
Ion Channel Modulator	-0.20	Molinspiration
Kinase Inhibitor	0.10	Molinspiration
Nuclear Receptor Ligand	-0.35	Molinspiration
Protease Inhibitor	-0.25	Molinspiration
Enzyme Inhibitor	0.18	Molinspiration

Potential Biological Targets and Signaling Pathways


Based on the known biological activities of quinoline derivatives, **(2-Methylquinolin-4-yl)methanol** could potentially exhibit anticancer or antimicrobial activities.

Anticancer Activity: EGFR Signaling Pathway

Many quinoline-based compounds have been shown to inhibit receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers. Inhibition of EGFR can block downstream signaling pathways like the PI3K-Akt and MAPK pathways, leading to reduced cell proliferation and survival.

Hypothetical Inhibition of EGFR Signaling by (2-Methylquinolin-4-yl)methanol

Extracellular

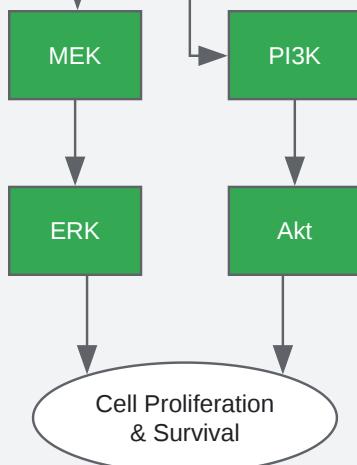
Cell Membrane

EGFR

Intracellular

Ras

Raf


MEK

ERK

PI3K

Akt

Cell Proliferation & Survival

[Click to download full resolution via product page](#)**Figure 2:** EGFR Signaling Pathway Inhibition.

Antimicrobial Activity: Bacterial DNA Gyrase and Topoisomerase IV Inhibition

Quinolone antibiotics are well-known for their inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. By targeting these enzymes, **(2-Methylquinolin-4-yl)methanol** could potentially disrupt bacterial cell division and lead to cell death.

Experimental Protocols for Validation

The following are proposed experimental protocols to validate the in silico predictions for **(2-Methylquinolin-4-yl)methanol**.

Physicochemical Property Validation

- LogP Determination: The octanol-water partition coefficient can be experimentally determined using the shake-flask method or by high-performance liquid chromatography (HPLC).
- Aqueous Solubility: Solubility can be measured by adding an excess of the compound to water, stirring to equilibrium, and then quantifying the concentration of the dissolved compound using UV-Vis spectroscopy or HPLC.

In Vitro ADMET Assays

- Caco-2 Permeability Assay: This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. The transport of **(2-Methylquinolin-4-yl)methanol** across this monolayer is measured to predict intestinal absorption.
- CYP450 Inhibition Assays: Recombinant human cytochrome P450 enzymes (e.g., CYP2C9, CYP3A4) are incubated with the compound and a known substrate. The inhibition of substrate metabolism is measured to determine the inhibitory potential of the compound.
- Hepatotoxicity Assay: Human hepatocyte cell lines (e.g., HepG2) are treated with varying concentrations of the compound. Cell viability is assessed using assays such as the MTT or LDH release assay to determine cytotoxic effects.

- AMES Test: This bacterial reverse mutation assay is used to assess the mutagenic potential of a compound. Different strains of *Salmonella typhimurium* are exposed to the compound, and the number of revertant colonies is counted.

Biological Activity Assays

- Kinase Inhibition Assay (e.g., EGFR): An in vitro kinase assay can be performed using purified recombinant EGFR. The ability of **(2-Methylquinolin-4-yl)methanol** to inhibit the phosphorylation of a substrate peptide is measured, typically using a luminescence-based or fluorescence-based method.
- Cell Proliferation Assay: Cancer cell lines with high EGFR expression (e.g., A549, HCT116) can be treated with the compound. The effect on cell viability and proliferation can be determined using the MTT or crystal violet assay.
- Antibacterial Susceptibility Testing: The minimum inhibitory concentration (MIC) of the compound against various bacterial strains (e.g., *E. coli*, *S. aureus*) can be determined using broth microdilution or agar dilution methods.
- DNA Gyrase/Topoisomerase IV Inhibition Assay: The inhibitory effect of the compound on the supercoiling activity of purified bacterial DNA gyrase or the decatenation activity of topoisomerase IV can be measured using gel electrophoresis.

Conclusion

The in silico prediction of the properties of **(2-Methylquinolin-4-yl)methanol** suggests that it has a favorable drug-like profile with good predicted oral bioavailability and central nervous system penetration. While predictions indicate potential inhibition of some CYP450 enzymes and possible hepatotoxicity, which would require further investigation, the overall profile warrants further preclinical evaluation. The predicted bioactivity scores suggest potential as a kinase or enzyme inhibitor, aligning with the known activities of quinoline derivatives. The proposed experimental protocols provide a roadmap for the validation of these computational predictions and the further characterization of **(2-Methylquinolin-4-yl)methanol** as a potential therapeutic agent.

- To cite this document: BenchChem. [In Silico Prediction of (2-Methylquinolin-4-yl)methanol Properties: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1312581#in-silico-prediction-of-2-methylquinolin-4-yl-methanol-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com